

Application Notes and Protocols for Reconstituting Membrane Proteins into Proteoliposomes with CHAPSO

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Compound of Interest

Compound Name: CHAPSO

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Audience: Researchers, scientists, and drug development professionals.

Introduction

CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a zwitterionic detergent widely employed in membrane biochemistry for the solubilization and reconstitution of membrane proteins.^{[1][2][3]} Its structure, which includes a steroid-based hydrophobic group and a sulfobetaine polar head group, imparts non-denaturing properties, making it highly effective at preserving the native conformation and functional activity of solubilized membrane proteins.^{[1][2]} This characteristic is crucial for downstream applications such as structural studies and functional assays. **CHAPSO**'s relatively high critical micelle concentration (CMC) and small micelle size facilitate its removal by methods like dialysis, a key step in the formation of proteoliposomes.^[4]

Proteoliposomes are artificially prepared vesicles composed of a lipid bilayer into which purified membrane proteins are incorporated. They provide a simplified and controlled model system to study the function of membrane proteins in a near-native lipid environment, isolated from the complexity of the cellular membrane. This document provides detailed protocols for the reconstitution of membrane proteins into proteoliposomes using **CHAPSO**, including quantitative data and methodologies for key experimental steps.

Properties of CHAPSO Detergent

A summary of the key physicochemical properties of **CHAPSO** is presented in the table below.

Property	Value	References
Full Name	3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate	[2]
Molecular Formula	C ₃₂ H ₅₈ N ₂ O ₈ S	[2]
Molecular Weight	630.9 g/mol	[2]
Type	Zwitterionic	[2]
Appearance	White solid	[2]
Critical Micelle Concentration (CMC)	8 mM	[2][3][5][6]
Aggregation Number	11	[2][6]
Average Micellar Weight	~7000 Da	[2][6]
Solubility	Water soluble	[2]
Key Features	Non-denaturing, electrically neutral, more polar and soluble than CHAPS	[1][2][6]

Experimental Protocols

The reconstitution of membrane proteins into proteoliposomes using **CHAPSO** generally follows a multi-step process: preparation of liposomes, solubilization of the liposomes with **CHAPSO** to form mixed micelles, incorporation of the purified membrane protein, and subsequent removal of the detergent to allow the formation of proteoliposomes.

Materials

- Phospholipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) (POPG) in chloroform)

- **CHAPSO** detergent
- Purified membrane protein of interest, solubilized in a suitable buffer containing a minimal amount of detergent.
- Reconstitution Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM KCl)
- Organic solvent (chloroform)
- Nitrogen gas source
- Vacuum desiccator
- Bath sonicator or extruder with polycarbonate membranes
- Detergent removal system (e.g., dialysis cassettes with a suitable molecular weight cut-off, Bio-Beads™ SM-2)
- Standard laboratory equipment (glass vials, syringes, etc.)

Protocol 1: Preparation of Unilamellar Liposomes

- Lipid Film Formation:
 - In a round-bottom flask or glass vial, mix the desired phospholipids in chloroform. The choice of lipid composition will depend on the specific membrane protein and experimental goals.
 - Dry the lipid mixture to a thin film under a gentle stream of nitrogen gas.
 - To ensure complete removal of the organic solvent, place the flask or vial under high vacuum for at least 2 hours, or overnight.
- Hydration:
 - Hydrate the dried lipid film with the Reconstitution Buffer to a final lipid concentration of 10-20 mg/mL.

- Vortex the mixture vigorously for several minutes to form multilamellar vesicles (MLVs). The solution will appear milky.
- Sizing of Liposomes:
 - To obtain unilamellar vesicles of a defined size, subject the MLV suspension to either sonication or extrusion.
 - Sonication: Place the vial in a bath sonicator and sonicate until the solution becomes clear. This method produces small unilamellar vesicles (SUVs).
 - Extrusion (Recommended): Use a mini-extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the hydrated lipid suspension through the membrane 11-21 times to generate large unilamellar vesicles (LUVs) with a uniform size distribution.

Protocol 2: Reconstitution of Membrane Protein into Proteoliposomes

This protocol is based on the principle of detergent-mediated reconstitution, where the protein is incorporated into lipid-detergent mixed micelles prior to detergent removal.

- Liposome Solubilization:
 - To the prepared unilamellar liposome suspension, add a concentrated stock solution of **CHAPSO**. The amount of **CHAPSO** to be added is critical for efficient reconstitution.
 - Based on published data, the transition from liposomes to mixed micelles for **CHAPSO** begins at a detergent-to-phospholipid molar ratio of 0.21 and is complete at a ratio of 0.74. [3][5] For optimal reconstitution, it is recommended to add the protein to completely solubilized micelles.[3][5] Therefore, a **CHAPSO**-to-lipid molar ratio of at least 0.74 should be targeted.
 - Incubate the mixture at room temperature for 1-2 hours with gentle agitation to ensure complete solubilization. The solution should become clear.
- Protein Incorporation:

- Add the purified, detergent-solubilized membrane protein to the lipid-**CHAPSO** mixed micelle solution. The desired protein-to-lipid ratio will vary depending on the protein and the intended application (e.g., 1:50 to 1:1000 w/w).
- Incubate the mixture for 30 minutes to 1 hour at a temperature that is optimal for the stability of the protein (e.g., 4°C or room temperature).
- Detergent Removal:
 - The removal of **CHAPSO** is essential for the formation of proteoliposomes. Due to its high CMC, dialysis is an effective method.
 - Dialysis: Transfer the protein-lipid-detergent mixture into a dialysis cassette (e.g., 10 kDa MWCO). Dialyze against a large volume of detergent-free Reconstitution Buffer at 4°C. Perform several buffer changes over 2-3 days to ensure complete detergent removal.
 - Adsorbent Beads: Alternatively, add pre-washed Bio-Beads™ SM-2 to the mixture (e.g., 20 mg of beads per mg of **CHAPSO**). Incubate with gentle rotation at 4°C. Replace the beads with fresh ones every few hours for a total of 3-4 changes, followed by an overnight incubation.
- Harvesting Proteoliposomes:
 - After detergent removal, the proteoliposome suspension will appear slightly turbid.
 - To remove any aggregated protein, centrifuge the suspension at a low speed (e.g., 10,000 x g) for 10 minutes.
 - The supernatant containing the proteoliposomes can be collected. For some applications, the proteoliposomes may be pelleted by ultracentrifugation and resuspended in fresh buffer.

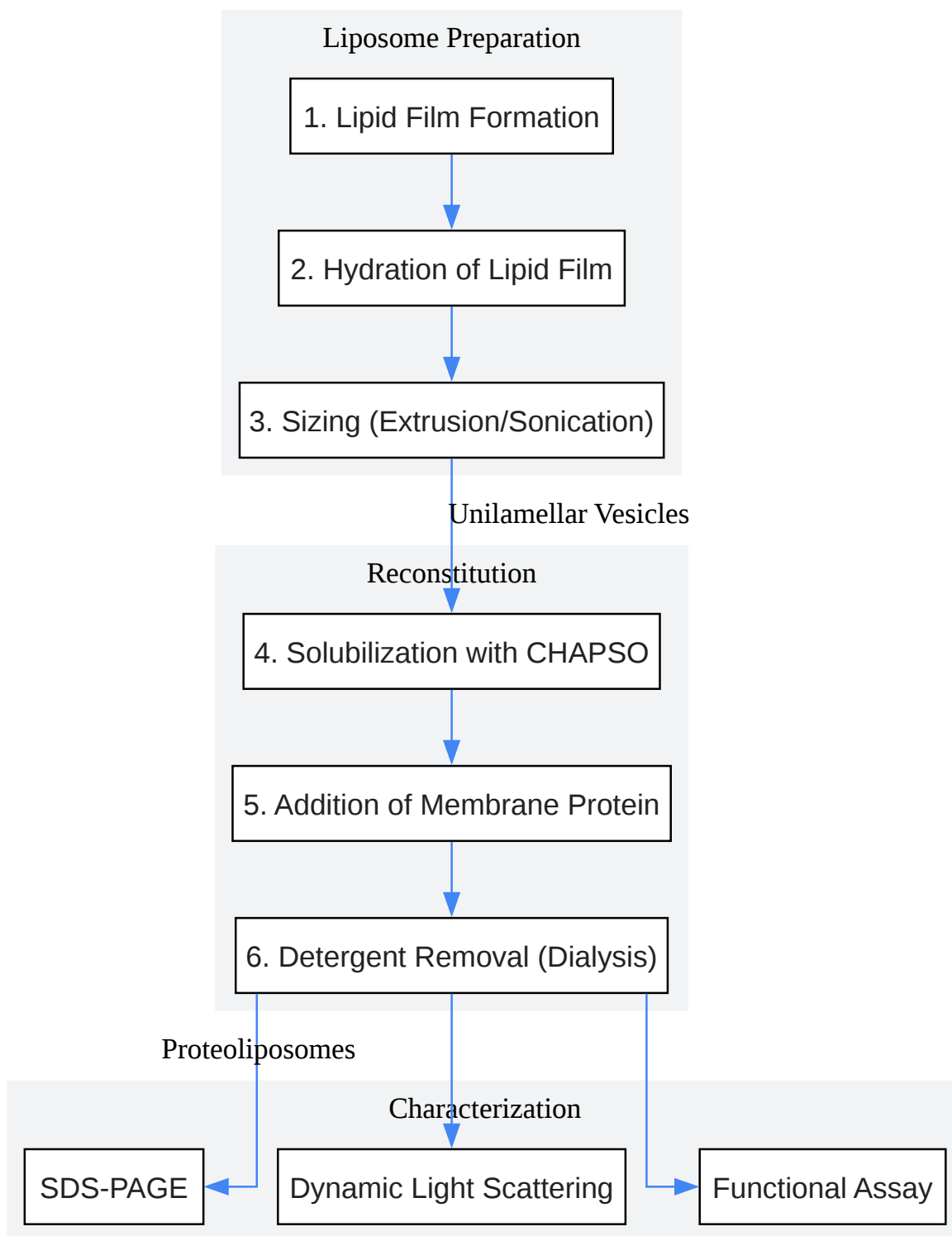
Characterization of Proteoliposomes

After reconstitution, it is important to characterize the proteoliposomes to confirm successful protein incorporation and vesicle formation.

Parameter	Method	Description
Protein Incorporation Efficiency	SDS-PAGE and Densitometry	Run samples of the proteoliposomes on an SDS-PAGE gel and stain with Coomassie Blue or silver stain. Compare the protein band intensity to a known amount of the purified protein to quantify the amount of incorporated protein.
Vesicle Size and Homogeneity	Dynamic Light Scattering (DLS)	DLS measures the size distribution of the proteoliposomes in suspension, confirming their formation and providing information on their homogeneity.
Protein Orientation	Protease Protection Assay or Antibody Binding Assay	These functional assays can be used to determine the orientation of the incorporated protein within the lipid bilayer.
Functional Activity	Specific Activity Assay	The biological activity of the reconstituted protein (e.g., transport, enzymatic activity) should be measured to confirm that it has retained its native function.

Visualization of Workflows and Concepts

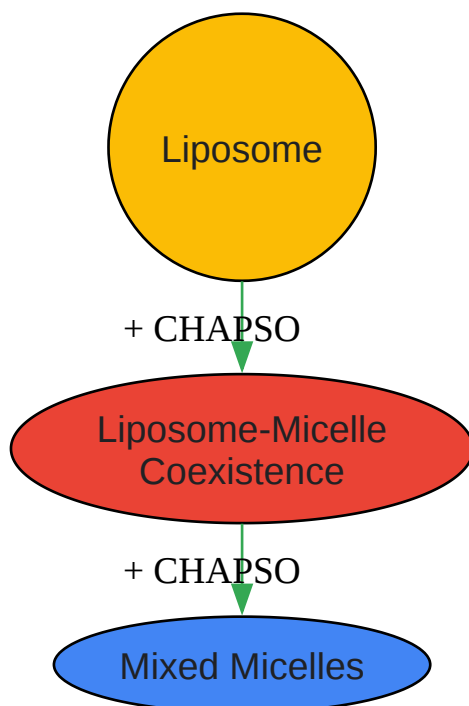
Experimental Workflow for Proteoliposome Reconstitution



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Caption: Workflow for membrane protein reconstitution into proteoliposomes.

Three-Stage Model of Liposome Solubilization



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Caption: Stages of liposome solubilization by detergents like **CHAPSO**.

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